molecular formula C22H21F3O3S2 B161128 Tri-p-tolylsulfonium Trifluoromethanesulfonate CAS No. 127820-38-6

Tri-p-tolylsulfonium Trifluoromethanesulfonate

Cat. No. B161128
CAS RN: 127820-38-6
M. Wt: 454.5 g/mol
InChI Key: ZZJNLOGMYQURDL-UHFFFAOYSA-M
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Description

Tri-p-tolylsulfonium Trifluoromethanesulfonate is a chemical compound with the CAS Number: 127820-38-6 . It has a molecular weight of 454.53 . The IUPAC name for this compound is tris (4-methylphenyl)sulfonium trifluoromethanesulfonate .


Molecular Structure Analysis

The molecular formula of this compound is C22H21F3O3S2 . The Inchi Code for this compound is 1S/C21H21S.CHF3O3S/c1-16-4-10-19 (11-5-16)22 (20-12-6-17 (2)7-13-20)21-14-8-18 (3)9-15-21;2-1 (3,4)8 (5,6)7/h4-15H,1-3H3; (H,5,6,7)/q+1;/p-1 .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a melting point range of 105.0 to 111.0 degrees Celsius . This compound is soluble in ethanol .

Scientific Research Applications

Catalysis in Organic Synthesis

Trifluoromethanesulfonic acid, closely related to Tri-p-tolylsulfonium Trifluoromethanesulfonate, has been extensively used as a catalyst in various organic synthesis reactions. For instance, it has shown remarkable catalytic ability in electrophilic aromatic substitution (Friedel–Crafts) reactions, formation of carbon–carbon and carbon–heteroatom bonds, isomerizations, syntheses of carboand heterocyclic structures, and other reactions due to its high protonating power and low nucleophilicity (Kazakova & Vasilyev, 2017).

Surfactant Properties and Industrial Applications

The structural features of this compound have been explored for their potential in surfactant properties. For example, perfluorobutyl-based fluorinated sodium alkanesulfonates, which are closely related compounds, have been synthesized and characterized for their surface tension behavior and critical micelle concentration values, indicating potential applications in various industrial and consumer products (Chirumarry et al., 2017).

Role in Fuel Cell Technology

Trifluoromethanesulfonic acid hydrates, similar in structure to this compound, have been studied for their role in proton dissociation and transport in perfluorosulfonic acid membranes typically used as the electrolyte in hydrogen fuel cells. These studies provide insights into the protonic defects in the water network of these membranes, which is crucial for understanding the behavior of fuel cells under low hydration conditions (Hayes, Paddison, & Tuckerman, 2011).

Pharmaceutical Synthesis

In the pharmaceutical domain, Trifluoromethanesulfonic acid, akin to this compound, has been used for the activation of various substrates in the synthesis of pharmaceutical compounds. Its use as an acylation catalyst has been particularly noted for its efficiency in C- and O-acylation reactions under mild conditions, broadening the range of possible substrates and reaction conditions (Tachrim et al., 2017).

Safety and Hazards

Tri-p-tolylsulfonium Trifluoromethanesulfonate is classified as a skin irritant (H315) and can cause serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye irritation persists .

Mechanism of Action

Target of Action

Tri-p-tolylsulfonium Trifluoromethanesulfonate is primarily used as a strong acid oxidizer and sulfonating agent in organic synthesis . Its primary targets are organic compounds that can undergo oxidation or sulfonation reactions .

Mode of Action

The compound interacts with its targets by donating a sulfonium group, which can act as a leaving group in subsequent reactions . This can lead to the formation of new bonds and structural changes in the target molecules .

Biochemical Pathways

The exact biochemical pathways affected by this compound are dependent on the specific reactions it is used in. It is commonly used in the synthesis of esters, ethers, and ketones . These compounds play various roles in biochemical pathways, including energy production, signal transduction, and cellular structure.

Pharmacokinetics

Its solubility in ethanol suggests that it may have good bioavailability if administered orally or intravenously.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it is used in. As a strong acid oxidizer and sulfonating agent, it can facilitate the formation of new compounds with diverse biological activities .

Action Environment

Environmental factors such as temperature, pH, and the presence of other reactants can influence the action, efficacy, and stability of this compound. For instance, it should be stored at room temperature and away from light to maintain its stability . Furthermore, its reactivity may be affected by the pH of the reaction environment and the presence of other reactants or catalysts.

properties

IUPAC Name

trifluoromethanesulfonate;tris(4-methylphenyl)sulfanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21S.CHF3O3S/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21;2-1(3,4)8(5,6)7/h4-15H,1-3H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJNLOGMYQURDL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[S+](C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10619001
Record name Tris(4-methylphenyl)sulfanium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

127820-38-6
Record name Tris(4-methylphenyl)sulfanium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tri-p-tolylsulfonium Trifluoromethanesulfonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tri-p-tolylsulfonium Trifluoromethanesulfonate
Reactant of Route 2
Tri-p-tolylsulfonium Trifluoromethanesulfonate
Reactant of Route 3
Tri-p-tolylsulfonium Trifluoromethanesulfonate
Reactant of Route 4
Tri-p-tolylsulfonium Trifluoromethanesulfonate
Reactant of Route 5
Tri-p-tolylsulfonium Trifluoromethanesulfonate
Reactant of Route 6
Tri-p-tolylsulfonium Trifluoromethanesulfonate

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